

Application Notes and Protocols for 10-Carboxylinalool in Phytochemistry Research

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Compound of Interest

Compound Name: 10-Carboxylinalool

Cat. No.: B024037

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Introduction

10-Carboxylinalool is a monoterpenoid and a known metabolite of linalool, a widely studied tertiary alcohol found in numerous aromatic plants. While research on linalool is extensive, highlighting its antimicrobial, anti-inflammatory, and antioxidant properties, the specific biological activities and applications of its carboxylated metabolite, **10-Carboxylinalool**, are still emerging areas of investigation.^{[1][2][3][4]} This document provides a comprehensive guide for researchers interested in the phytochemistry of **10-Carboxylinalool**, including its isolation, quantification, and potential therapeutic applications.

Note: The current body of scientific literature on **10-Carboxylinalool** is limited. The following protocols and applications are based on established phytochemical methodologies and the known bioactivities of its precursor, linalool. These notes are intended to serve as a foundational guide for initiating research into this potentially valuable natural compound.

Potential Phytochemical Applications

Based on the known biological activities of its precursor, linalool, **10-Carboxylinalool** is a promising candidate for investigation in the following areas:

- **Antimicrobial Drug Discovery:** Linalool exhibits broad-spectrum antimicrobial activity. **10-Carboxylinalool** should be investigated for its potential antibacterial and antifungal

properties, which could be valuable in the development of new antimicrobial agents.

- **Anti-inflammatory Research:** Linalool has demonstrated anti-inflammatory effects. The carboxylated form, **10-Carboxylinalool**, may possess similar or enhanced anti-inflammatory activity, making it a target for research into inflammatory disorders.
- **Antioxidant Studies:** The antioxidant properties of linalool are well-documented. Investigating the radical scavenging and antioxidant capacity of **10-Carboxylinalool** is a logical step in assessing its potential for mitigating oxidative stress-related conditions.
- **Chemotaxonomy:** As a metabolite, the presence and concentration of **10-Carboxylinalool** could serve as a chemotaxonomic marker for certain plant species, such as those from the *Vitis* (grape) and *Hippophae* (sea buckthorn) genera.

Data Presentation: Hypothetical Quantitative Data

The following tables provide a template for organizing and presenting quantitative data that would be generated during the phytochemical analysis of **10-Carboxylinalool**.

Table 1: Extraction Yield of **10-Carboxylinalool** from Plant Material

Plant Source (Species)	Plant Part	Extraction Method	Solvent System	Extraction Time (hours)	Temperature (°C)	Pressure (MPa)	Yield (mg/100 g dry weight)
Hippophae rhamnoides	Berries	Soxhlet	Ethyl Acetate	8	77	N/A	Data to be determined
Vitis vinifera	Leaves	UAE	Ethanol: Water (70:30)	0.5	50	N/A	Data to be determined
Hippophae rhamnoides	Seeds	SFE	Supercritical CO ₂	2	40	20	Data to be determined

UAE: Ultrasound-Assisted Extraction; SFE: Supercritical Fluid Extraction

Table 2: Bioactivity of **10-Carboxylinalool**

Bioassay	Test Organism/Cell Line	Positive Control	IC ₅₀ / MIC (µg/mL)
DPPH Radical Scavenging	N/A	Ascorbic Acid	Data to be determined
Anti-inflammatory (LOX Inhibition)	N/A	Indomethacin	Data to be determined
Antimicrobial (MIC)	Staphylococcus aureus	Gentamicin	Data to be determined
Antimicrobial (MIC)	Candida albicans	Amphotericin B	Data to be determined
Cytotoxicity	HEK293	Doxorubicin	Data to be determined

IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration; LOX: Lipoxygenase

Experimental Protocols

The following are detailed methodologies for the extraction, isolation, and quantification of **10-Carboxylinalool** from plant sources.

Extraction of 10-Carboxylinalool

Objective: To extract **10-Carboxylinalool** and other metabolites from plant material.

Protocol 1: Soxhlet Extraction

- **Sample Preparation:** Air-dry the plant material (e.g., Hippophae rhamnoides berries) at room temperature and grind it into a fine powder.
- **Extraction:**
 - Place 50 g of the powdered plant material into a cellulose thimble.
 - Insert the thimble into a Soxhlet extractor.
 - Fill a 500 mL round-bottom flask with 300 mL of ethyl acetate.
 - Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
 - Continue the extraction for 8 hours.
- **Concentration:** After extraction, evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
- **Storage:** Store the crude extract at -20°C until further processing.

Protocol 2: Supercritical Fluid Extraction (SFE)

- **Sample Preparation:** Prepare the plant material as described in the Soxhlet protocol.
- **Extraction:**

- Pack the ground plant material into the extraction vessel of the SFE system.
- Set the extraction parameters:
 - Pressure: 20 MPa
 - Temperature: 40°C
 - CO₂ flow rate: 2 mL/min
- Begin the extraction and collect the extract in a vial.
- Fractionation: The extract can be fractionated by altering the pressure and temperature during the SFE process.
- Storage: Store the collected fractions at -20°C.

Isolation of 10-Carboxylinalool

Objective: To isolate **10-Carboxylinalool** from the crude extract.

Protocol: Column Chromatography

- Column Preparation:
 - Prepare a slurry of silica gel (60-120 mesh) in hexane.
 - Pour the slurry into a glass column and allow it to pack under gravity.
- Sample Loading:
 - Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane:ethyl acetate 9:1).
 - Load the dissolved sample onto the top of the silica gel column.
- Elution:

- Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding increasing amounts of a more polar solvent (e.g., ethyl acetate).
- Collect fractions of 10-20 mL.
- Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) with a suitable solvent system and visualization agent (e.g., vanillin-sulfuric acid reagent).
- Pooling and Concentration: Pool the fractions containing the compound of interest (based on TLC analysis) and evaporate the solvent to obtain the isolated **10-Carboxylinalool**.

Quantification of 10-Carboxylinalool

Objective: To quantify the amount of **10-Carboxylinalool** in an extract or isolated fraction.

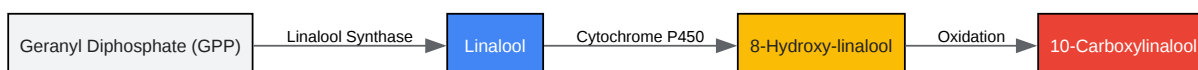
Protocol: High-Performance Liquid Chromatography (HPLC)

- Standard Preparation: Prepare a stock solution of purified **10-Carboxylinalool** (if available as a standard) in methanol. Prepare a series of dilutions to create a calibration curve.
- Sample Preparation: Dissolve a known amount of the crude extract or isolated fraction in methanol and filter it through a 0.45 μm syringe filter.
- HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μm).
 - Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detector at a wavelength determined by the UV spectrum of **10-Carboxylinalool** (likely around 210-220 nm).
 - Injection Volume: 20 μL .
- Analysis: Inject the standards and samples into the HPLC system.

- Quantification: Determine the concentration of **10-Carboxylinalool** in the samples by comparing the peak area with the calibration curve generated from the standards.

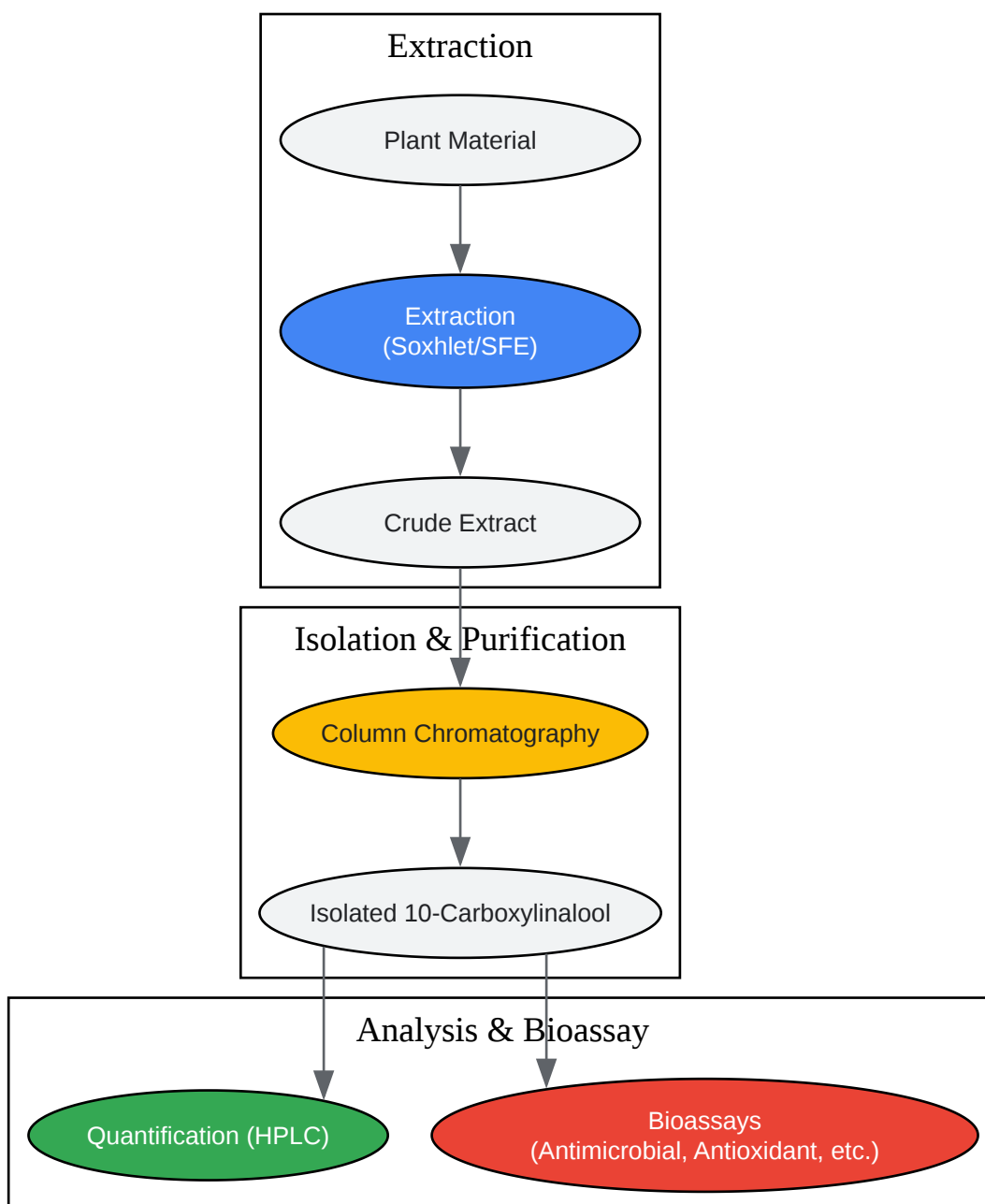
Visualizations: Diagrams and Workflows

The following diagrams illustrate the biosynthetic context and experimental workflows for the study of **10-Carboxylinalool**.



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Caption: Hypothetical biosynthetic pathway of **10-Carboxylinalool** from Geranyl Diphosphate.



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Caption: General experimental workflow for the study of **10-Carboxylinalool**.

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